Cobalt diiron tetraoxide

Catalog No.
S1510762
CAS No.
12052-28-7
M.F
Co2Fe2O5
M. Wt
309.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt diiron tetraoxide

CAS Number

12052-28-7

Product Name

Cobalt diiron tetraoxide

IUPAC Name

cobalt(2+);iron(3+);oxygen(2-)

Molecular Formula

Co2Fe2O5

Molecular Weight

309.55 g/mol

InChI

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2

InChI Key

XNGOCNMGDFPQTP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2]

Magnetic Properties

Cobalt diiron tetraoxide exhibits ferrimagnetic behavior, meaning its individual magnetic moments align antiparallel, resulting in a net magnetic moment. This property makes it a promising candidate for various magnetic recording applications. Research suggests that CoFe₂O₄ nanoparticles can be used to develop high-density magnetic storage devices due to their high magnetocrystalline anisotropy and coercivity [].

Furthermore, the ability of CoFe₂O₄ to respond to external magnetic fields makes it suitable for applications in magnetic resonance imaging (MRI) contrast agents [].

Catalytic Applications

Cobalt diiron tetraoxide serves as a catalyst for various chemical reactions. Its ability to activate oxygen molecules makes it suitable for applications in environmental remediation and pollution control. Research has shown that CoFe₂O₄ nanoparticles can effectively degrade organic pollutants and remove harmful toxins from water [].

Additionally, CoFe₂O₄ demonstrates catalytic activity in various energy conversion processes, including water splitting for hydrogen production and the reduction of carbon dioxide to valuable fuels [, ].

Sensors and Biosensors

The unique electrical and magnetic properties of cobalt diiron tetraoxide make it a valuable material for developing various sensors. Research suggests that CoFe₂O₄ nanoparticles can be used to construct gas sensors for detecting harmful gases like carbon monoxide and nitrogen dioxide [].

Furthermore, CoFe₂O₄ can be functionalized with biomolecules to create biosensors for the detection of specific biological targets, such as enzymes and proteins [].

Biomedical Applications

Cobalt diiron tetraoxide nanoparticles are being explored for various biomedical applications due to their biocompatibility and unique properties. Research suggests that CoFe₂O₄ nanoparticles can be used for hyperthermia treatment of cancer cells, where they generate heat under an alternating magnetic field [].

Cobalt diiron tetraoxide, also known as cobalt iron oxide or cobalt ferrite, is a compound with the chemical formula CoFe2_2O4_4. It is characterized by its spinel structure, where cobalt and iron ions occupy specific positions in a three-dimensional lattice. This compound has a molecular weight of approximately 234.62 g/mol and is recognized for its high thermal stability and insolubility in water . The compound typically appears as a black or dark brown powder, making it suitable for various applications in ceramics, pigments, and magnetic materials.

The mechanism of action of cobalt ferrite depends on the specific application.

  • In permanent magnets: The antiparallel alignment of magnetic moments in the spinel structure leads to a net magnetic field, making it a permanent magnet.
  • In gas sensors: The surface properties of cobalt ferrite nanoparticles can interact with gas molecules, leading to changes in electrical conductivity, which can be used for gas detection.
  • Inhalation: Inhalation of dust particles can irritate the respiratory system.
  • Skin contact: Prolonged or repeated skin contact may cause irritation.
. Its formation can be represented by the reaction of cobalt(II) oxide and iron(III) oxide:

CoO+Fe2O3CoFe2O4\text{CoO}+\text{Fe}_2\text{O}_3\rightarrow \text{CoFe}_2\text{O}_4

Additionally, it can undergo reduction reactions in the presence of reducing agents, leading to the formation of metallic cobalt and iron:

CoFe2O4+CCo+Fe+CO2\text{CoFe}_2\text{O}_4+\text{C}\rightarrow \text{Co}+\text{Fe}+\text{CO}_2

Moreover, cobalt diiron tetraoxide can react with acids to produce soluble iron and cobalt salts, which can be useful in various chemical syntheses

3
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Cobalt diiron tetraoxide can be synthesized through several methods:

  • Solid-State Reaction: This is the most common method, involving the direct mixing of cobalt(II) oxide and iron(III) oxide at high temperatures (around 1000-1200 °C). The resulting product is then cooled and ground to obtain a fine powder.
  • Sol-Gel Method: This method involves the preparation of a sol (a colloidal solution) containing metal precursors, which undergoes gelation to form a solid network. The gel is then calcined to produce cobalt diiron tetraoxide.
  • Hydrothermal Synthesis: In this approach, precursors are dissolved in water and subjected to high temperature and pressure in a sealed vessel. This method allows for the production of nanoparticles with controlled size and morphology.
  • Co-precipitation: This method involves the simultaneous precipitation of cobalt and iron salts from their aqueous solutions by adding a precipitating agent (e.g., sodium hydroxide), followed by calcination to achieve the desired oxide form .

Studies on the interactions of cobalt diiron tetraoxide focus on its reactivity with biological systems and materials. Research indicates that its nanoparticles can interact with cellular membranes, potentially leading to cellular uptake or cytotoxic effects depending on concentration and exposure duration. Additionally, investigations into its catalytic interactions reveal that it can facilitate electron transfer processes in electro

Cobalt diiron tetraoxide shares similarities with several other compounds but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaKey Features
Cobalt FerrateCoFeO3_3Exhibits different magnetic properties; used in wastewater treatment.
Nickel FerriteNiFe2_2O4_4Higher electrical conductivity; utilized in microwave devices.
Manganese FerriteMnFe2_2O4_4Known for good thermal stability; used in magnetic applications.
Zinc FerriteZnFe2_2O4_4Lower density; employed in electronics due to its dielectric properties.

Cobalt diiron tetraoxide's unique combination of ferromagnetic properties, stability under high temperatures, and versatility in applications makes it particularly valuable compared to these similar compounds .

Co-Precipitation Methods and Ionic Strength Effects

Co-precipitation remains a widely used technique for synthesizing CoFe₂O₄ due to its simplicity and scalability. The process involves precipitating metal hydroxides from aqueous solutions of cobalt and iron precursors under alkaline conditions. Critical parameters influencing particle morphology and magnetic properties include precursor type, ionic strength, and metal concentration.

Ionic Strength and Precursor Chemistry

Ionic strength (I) significantly impacts particle size and crystallinity. At higher ionic strength (e.g., 5 M), repulsive forces between particles are reduced, promoting aggregation and larger hydrodynamic sizes (46–54 nm). Conversely, lower ionic strength enhances particle dispersion, yielding smaller crystallites. Precursor anions (sulfate, chloride, nitrate) also play a critical role:

  • Sulfate precursors produce nanoparticles with the highest saturation magnetization ($$Ms$$) and lowest coercivity ($$Hc$$).
  • Chloride/nitrate precursors result in lower $$M_s$$ due to altered cation distribution in the spinel structure.

Table 1: Impact of Precursor Type and Ionic Strength on CoFe₂O₄ Properties

Precursor TypeIonic Strength (M)Hydrodynamic Size (nm)$$M_s$$ (emu/g)$$H_c$$ (Oe)
Sulfate55480100
Chloride1.254645200
Nitrate35060150

Data compiled from

Role of Surfactants

Surfactants like oleic acid mitigate particle agglomeration. For example, oleic acid-coated CoFe₂O₄ nanoparticles synthesized at 80°C exhibit narrower size distributions and smaller crystallites (9–14 nm). However, surfactant use reduces $$M_s$$ due to surface passivation effects.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods enable precise control over particle size and morphology through tailored reaction conditions.

Hydrothermal Synthesis

Hydrothermal methods utilize autoclaves to synthesize nanoparticles in aqueous or ethylene glycol-water mixtures. Key parameters include temperature (120–180°C), reaction time (0.5–8 h), and pH (8–9.6). For instance, spherical CoFe₂O₄ nanoparticles with crystallite sizes of 3.6–12.9 nm were synthesized using Arabic gum as a surfactant. Optimal conditions (180°C, pH 9.6, 4 h) yield single-phase spinel structures with band gaps of 1.6–1.9 eV.

Solvothermal Synthesis

Solvothermal approaches employ organic solvents (e.g., ethanol, ethylene glycol) to stabilize nanoparticles. Hybrid materials such as CoFe₂O₄-reduced graphene oxide (RGO) composites exhibit enhanced catalytic activity under visible light due to charge transfer at the heterojunction. These methods also improve magnetization values (e.g., 41.98 emu/g for CoFe₂O₄-RGO).

Table 2: Hydrothermal/Solvothermal Conditions and Outcomes

MethodSolventTemperature (°C)Time (h)Crystallite Size (nm)Band Gap (eV)
HydrothermalWater/EG18043.6–12.91.6–1.9
SolvothermalEthanol/EG20069–161.7

Data derived from

Sol-Gel Auto-Combustion Techniques with Organic Additives

The sol-gel auto-combustion method combines chelating agents with metal nitrates to form gels, which combust to yield nanoparticles.

Chelating Agents and Fuel Effects

Organic additives like citric acid, oxalic acid, and tartaric acid act as fuels and chelating agents. Citric acid produces nanoparticles with higher $$Ms$$ (e.g., 80 emu/g) compared to oxalic or tartaric acid. The metal nitrate-to-citric acid ratio (e.g., 3:1 to 3:4) influences crystallinity: higher ratios reduce particle agglomeration but may lower $$Ms$$.

Post-Calcination Requirements

Auto-combustion often requires calcination (400–800°C) to achieve crystalline spinel structures. For example, calcination at 500°C yields single-phase CoFe₂O₄ with lattice parameters of ~8.4 Å.

Table 3: Sol-Gel Auto-Combustion Parameters

Chelating AgentMetal-to-Fuel RatioCalcination Temp (°C)Crystallite Size (nm)$$M_s$$ (emu/g)
Citric Acid3:150012–1580
Oxalic Acid3:260018–2065

Adapted from

Combustion and Thermal Decomposition Strategies

Combustion and thermal decomposition methods leverage exothermic reactions to synthesize nanoparticles rapidly.

Solution Combustion

Using fuels like oxalyl dihydrazide, solution combustion produces microporous CoFe₂O₄ with high surface areas. For instance, CoFe₂O₄ synthesized at 500°C exhibits $$M_s$$ of 80–100 emu/g, depending on fuel-to-metal ratios.

Thermal Decomposition

Thermal decomposition of metal acetylacetonates or carbonates in organic solvents (e.g., oleic acid) yields monodisperse nanoparticles. Cubic CoFe₂O₄ nanoparticles synthesized via this route achieve $$M_s$$ of 80.93 emu/g.

Table 4: Combustion/Thermal Decomposition Outcomes

MethodFuel/PrecursorTemp (°C)Morphology$$M_s$$ (emu/g)
Solution CombustionOxalyl Dihydrazide500Microporous80–100
Thermal DecompositionAcetylacetonate250Cubic80.93

Data compiled from

Green Synthesis Using Plant Extracts and Biomass Waste

Green synthesis leverages plant extracts or biomass waste as reducing and capping agents, offering eco-friendly alternatives.

Plant-Mediated Reduction

Olive leaf extract and Hibiscus rosa sinensis leaf extract reduce metal ions to form CoFe₂O₄ nanoparticles. For example, olive leaf extract-assisted sol-gel auto-combustion yields nanoparticles with $$M_s$$ of 45 emu/g. These methods produce spherically shaped particles with high surface areas, suitable for catalytic and biomedical applications.

Challenges and Applications

While green synthesis is sustainable, scalability and reproducibility remain limitations. Applications include dye degradation (e.g., methylene blue) and antimicrobial activity, attributed to the nanoparticles’ high surface reactivity.

Table 5: Green Synthesis Methods and Applications

Plant ExtractSynthesis MethodParticle Size (nm)Application
Olive LeafSol-Gel Auto-Combustion20–30Catalysis
Hibiscus rosa sinensisCo-Precipitation15–25Antimicrobial Activity

Adapted from

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 62 of 67 companies with hazard statement code(s):;
H315 (66.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (25.81%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (66.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

12052-28-7

Dates

Modify: 2024-04-14

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